molecular formula C9H17NO2 B13495606 (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol

Cat. No.: B13495606
M. Wt: 171.24 g/mol
InChI Key: HZGPUGDZZZMAFE-RKDXNWHRSA-N
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Description

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: is a synthetic organic compound that features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment to Cyclohexane: The azetidine ring is then attached to the cyclohexane ring through nucleophilic substitution or other suitable reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions or by using hydroxyl-containing starting materials.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound may be used in studies to understand the behavior of azetidine-containing molecules in biological systems.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol will depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    (1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: A non-racemic version of the compound.

    2-(azetidin-3-yloxy)cyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.

Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol

InChI

InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2/t8-,9-/m1/s1

InChI Key

HZGPUGDZZZMAFE-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2CNC2

Canonical SMILES

C1CCC(C(C1)O)OC2CNC2

Origin of Product

United States

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